tert-Butyl 3-((dimethylamino)methyl)-1H-indole-1-carboxylate
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Overview
Description
tert-Butyl 3-((dimethylamino)methyl)-1H-indole-1-carboxylate: is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound is particularly interesting due to its unique structure, which includes a tert-butyl ester group and a dimethylamino methyl group attached to the indole core.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-((dimethylamino)methyl)-1H-indole-1-carboxylate typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Introduction of the tert-Butyl Ester Group: The tert-butyl ester group can be introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.
Attachment of the Dimethylamino Methyl Group: The dimethylamino methyl group can be introduced through a Mannich reaction, which involves the reaction of formaldehyde, dimethylamine, and the indole derivative.
Industrial Production Methods: Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed on the carbonyl group of the ester, converting it to an alcohol.
Substitution: The compound can undergo substitution reactions, particularly at the dimethylamino methyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents for substitution reactions include alkyl halides and acyl chlorides.
Major Products:
Oxidation: Oxidized indole derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted indole derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the development of new synthetic methodologies.
Biology:
- Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine:
- Investigated for its potential use as a pharmaceutical intermediate in the synthesis of drugs.
Industry:
- Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 3-((dimethylamino)methyl)-1H-indole-1-carboxylate involves its interaction with various molecular targets and pathways. The compound can interact with enzymes and receptors in biological systems, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
- tert-Butyl 3-(methylamino)methyl)-1H-indole-1-carboxylate
- tert-Butyl 3-(ethylamino)methyl)-1H-indole-1-carboxylate
- tert-Butyl 3-(propylamino)methyl)-1H-indole-1-carboxylate
Comparison:
- Structural Differences: The main difference between these compounds lies in the nature of the amino methyl group attached to the indole core.
- Reactivity: The reactivity of these compounds can vary based on the nature of the substituents, affecting their chemical and biological properties.
- Applications: While all these compounds may have similar applications in chemistry and biology, their specific activities and uses can differ based on their structural differences.
Properties
Molecular Formula |
C16H22N2O2 |
---|---|
Molecular Weight |
274.36 g/mol |
IUPAC Name |
tert-butyl 3-[(dimethylamino)methyl]indole-1-carboxylate |
InChI |
InChI=1S/C16H22N2O2/c1-16(2,3)20-15(19)18-11-12(10-17(4)5)13-8-6-7-9-14(13)18/h6-9,11H,10H2,1-5H3 |
InChI Key |
TXBNADLBUSOTCT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)CN(C)C |
Origin of Product |
United States |
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